![molecular formula C15H24Cl2N2 B1485297 2-benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride CAS No. 2098022-57-0](/img/structure/B1485297.png)
2-benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride” is represented by the InChI code:1S/C14H20N2/c15-14-7-6-12-9-16 (10-13 (12)14)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2
. The molecular weight of this compound is 216.33 . Physical And Chemical Properties Analysis
The physical form of “2-benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride” is liquid .Scientific Research Applications
Pharmacophore Driven Synthetic Strategy
The discovery of potent substance P antagonists has been facilitated through a pharmacophore-driven synthetic strategy, illustrating the compound's role in targeting neurokinin receptors, which are pivotal in pain perception and inflammatory responses (Desai et al., 1994).
Novel Pyrrole Synthesis
Research into 2-(2-aminoanilino)cyclohepta[b]pyrroles showcases the compound's utility in generating novel pyrrole-based structures, which hold significance in medicinal chemistry due to their presence in various bioactive molecules (Abe et al., 1990).
Pyrrole Derivatives as Bioactive Compounds
The synthesis of 1-alkoxycarbonyl-methyl-2-alkylpyrroles from dichloro- and methoxychloropropylalkyl ketones demonstrates the compound's relevance in generating pyrrole derivatives, which are important starting materials for the synthesis of biologically active compounds (Gadzhili et al., 2002).
Alternative Dopaminergic Molecules
Efforts to synthesize benzyloxy-substituted [2]benzopyrano[3,4-c]pyrroles via thermolysis of benzocyclobutenes reveal the compound's potential application in exploring alternative dopaminergic molecules, which are crucial for treating neurological disorders (Loozen et al., 2010).
Discovery Libraries
The solution-phase synthesis of tricyclic pyrrole-2-carboxamides for a discovery library highlights the compound's application in drug discovery, showcasing its utility in creating diverse molecular libraries for pharmacological testing (Werner et al., 2006).
Safety and Hazards
The safety information for “2-benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-benzyl-N-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-16-15-8-7-13-10-17(11-14(13)15)9-12-5-3-2-4-6-12;;/h2-6,13-16H,7-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLCGVYKPAKNAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2C1CN(C2)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.